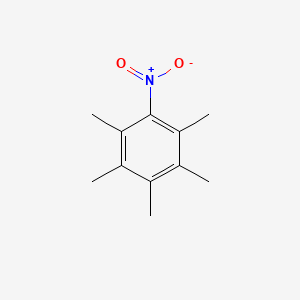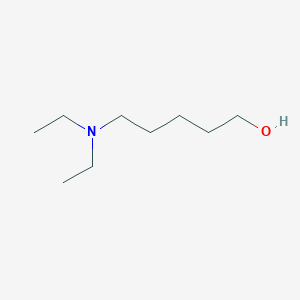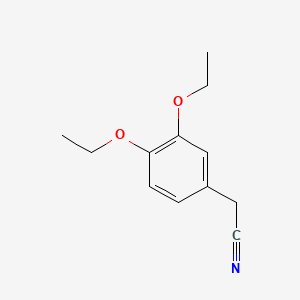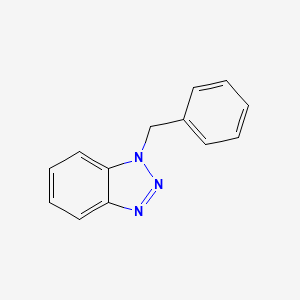
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways . .
Action Environment
The action of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.
Análisis Bioquímico
Biochemical Properties
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with quinoline-4-carboxylate 2-oxidoreductase, an enzyme that catalyzes the oxidation of quinoline-4-carboxylate . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and either inhibit or activate their activity. For instance, it has been shown to inhibit the activity of certain cholinesterases, which are enzymes involved in the hydrolysis of acetylcholine . This inhibition can lead to changes in neurotransmitter levels and affect neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in zebrafish models, certain derivatives of this compound have shown strong potency in inhibiting acetylcholinesterase, with activities higher than or close to donepezil, a known cholinesterase inhibitor . At higher doses, these compounds can exhibit cytotoxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as quinoline-4-carboxylate 2-oxidoreductase, which catalyzes its oxidation . These interactions can affect metabolic flux and alter metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. It can be transported via specific transporters or binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions . One common method includes heating anthranilic acid with formamide at elevated temperatures to induce cyclization and form the quinazoline ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with various substituents.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amides, esters, and other substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound in medicinal chemistry and industrial applications .
Propiedades
IUPAC Name |
2-oxo-1H-quinazoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRRYHBZGAQICA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337340 |
Source


|
| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99066-77-0 |
Source


|
| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














